Differentiation of LogP and TPSA from the Closest Non-Piperidine Analog
The target compound demonstrates a clogP of 2.50 and TPSA of 65.38 Ų, as recorded in the ECBD database [1]. When compared to the closest non-piperidine analog, 5-(1H-benzo[d]imidazol-2-yl)pentanoic acid (CAS 14678-78-5), the target compound exhibits a higher molecular weight (315.37 vs. 218.25 g/mol), an additional hydrogen bond acceptor (6 vs. 4), and a significantly increased fraction of sp3-hybridized carbons (0.53 vs. 0.42) . These differences shift the target compound further toward the center of CNS MPO (multiparameter optimization) space relative to the flatter, less three-dimensional analog [2].
| Evidence Dimension | Physicochemical Profile (clogP, TPSA, Fsp3) |
|---|---|
| Target Compound Data | clogP = 2.50; TPSA = 65.38 Ų; Fsp3 = 0.53; MW = 315.37; HBA = 6; HBD = 1 |
| Comparator Or Baseline | 5-(1H-benzo[d]imidazol-2-yl)pentanoic acid: clogP = 1.78; TPSA = 65.98 Ų; Fsp3 = 0.42; MW = 218.25; HBA = 4; HBD = 2 |
| Quantified Difference | Δ clogP = +0.72; Δ Fsp3 = +0.11; Δ MW = +97.12; Δ HBA = +2; Δ HBD = -1 |
| Conditions | Calculated using standard cheminformatics tools (XLogP3, Ertl TPSA); comparator data from ChemSpider |
Why This Matters
The higher Fsp3 and additional HBA of the target compound improve its developability profile for CNS-targeted screening libraries, distinguishing it from the simpler analog for teams optimizing blood-brain barrier penetration.
- [1] Sildrug ECBD Database. EOS25662: 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid. https://sildrug.ibb.waw.pl/ecbd/EOS25662/ View Source
- [2] Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties. ACS Chemical Neuroscience, 1(6), 420-434. View Source
